molecular formula C23H26N2O5 B12177735 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B12177735
M. Wt: 410.5 g/mol
InChI Key: UIIJQJPOTSLMLL-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique benzazepine structure, which is a seven-membered ring fused to a benzene ring, and its multiple methoxy and acetamide functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminobenzylamine and a diketone.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Acetamide Formation: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions or cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases, given its unique structure and functional groups.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline: This compound shares the dimethoxy and oxo functional groups but has a different core structure.

    (7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid: This compound has a similar benzazepine core but differs in the acetic acid functional group.

Uniqueness

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is unique due to its combination of a benzazepine core with multiple methoxy and acetamide functional groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C23H26N2O5/c1-28-19-7-5-4-6-16(19)8-10-24-22(26)15-25-11-9-17-12-20(29-2)21(30-3)13-18(17)14-23(25)27/h4-7,9,11-13H,8,10,14-15H2,1-3H3,(H,24,26)

InChI Key

UIIJQJPOTSLMLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC

Origin of Product

United States

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